molecular formula C13H16O2 B11897413 Methyl 1-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Methyl 1-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Cat. No.: B11897413
M. Wt: 204.26 g/mol
InChI Key: NCHQZUUBIFDOPY-UHFFFAOYSA-N
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Description

Methyl 1-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate is an organic compound belonging to the class of naphthalene derivatives. This compound is characterized by a naphthalene ring system that is partially hydrogenated, with a methyl group and a carboxylate ester group attached. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 1-methyl-naphthalene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions . The resulting tetrahydronaphthalene derivative is then esterified using methanol and an acid catalyst to form the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient hydrogenation and esterification. The use of high-pressure hydrogenation reactors and automated control systems ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of sulfonated or nitrated derivatives.

Mechanism of Action

The mechanism of action of Methyl 1-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and pharmaceutical compounds.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

methyl 1-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate

InChI

InChI=1S/C13H16O2/c1-9-11-6-4-3-5-10(11)7-8-12(9)13(14)15-2/h7-8H,3-6H2,1-2H3

InChI Key

NCHQZUUBIFDOPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1CCCC2)C(=O)OC

Origin of Product

United States

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